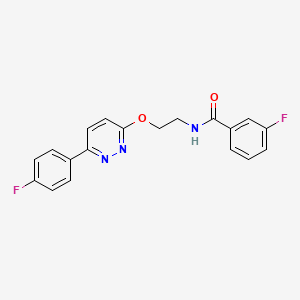

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” is a compound with the molecular formula C19H15F2N3O2 and a molecular weight of 355.345. It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of similar compounds involves the use of solvents under reduced pressure at temperatures below 40°C . The residue is cooled to room temperature, dichloromethane is added, and the mixture is stirred for 15–20 min and cooled to 0–5°C .Molecular Structure Analysis

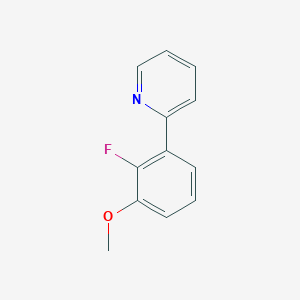

The molecular structure of this compound consists of a pyridazine ring bound to a phenyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Polymorphism and Crystal Structure

- 3-Fluoro-N-(3-fluorophenyl)benzamide, a closely related compound, demonstrates polymorphism due to disorder in its crystal structure. This property is significant in materials science for understanding molecular packing and interactions in crystalline forms (Chopra & Row, 2008).

Antimicrobial Applications

- Novel fluorine-containing compounds, which include structures related to the specified benzamide, have been synthesized and found to possess significant antimicrobial potency against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Potential Anti-HIV and CDK2 Inhibition

- Fluorine-substituted compounds structurally similar to the specified benzamide have shown promising anti-HIV activity and CDK2 inhibition, indicating potential therapeutic applications in HIV treatment and cancer therapy (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis of Novel Compounds for Biological Evaluation

- Synthesis of bioactive fluorine-substituted benzothiazoles and quinazolinyl imidazole derivatives, which are structurally related to the specified benzamide, have been conducted for antimicrobial, anti-inflammatory, and other biological screenings. This illustrates the role of such compounds in pharmaceutical research and development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Radioprotective Activity

- Fluorine-containing amides similar to the specified benzamide have been synthesized and evaluated for their radioprotective activity, indicating potential applications in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target thePeroxisome proliferator-activated receptor gamma .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis ofo-phenylphenols , which are potent leukotriene B4 receptor agonists

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability .

Propiedades

IUPAC Name |

3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-15-6-4-13(5-7-15)17-8-9-18(24-23-17)26-11-10-22-19(25)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOPGPQWLDLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)

![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2471939.png)